molecular formula C19H15ClN4O3S B2912261 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946228-80-4

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2912261
CAS No.: 946228-80-4
M. Wt: 414.86
InChI Key: RPQFNMLJILYGJE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide can be achieved through several synthetic pathways. One common method involves the condensation of 7-chloro-4-methoxy-1,3-benzothiazol-2-amine with 3-methyl-1,2-oxazole-5-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-tubercular compound and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis, thereby exhibiting anti-tubercular activity .

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-9-15(27-23-11)18(25)24(10-12-5-3-4-8-21-12)19-22-16-14(26-2)7-6-13(20)17(16)28-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQFNMLJILYGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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